2-Bromo-5,6-dichloropyridin-3-amine

Palladium catalysis Cross-coupling Kinetics

2-Bromo-5,6-dichloropyridin-3-amine (3-Amino-2-bromo-5,6-dichloropyridine) is a polyhalogenated heteroaromatic amine with the molecular formula C₅H₃BrCl₂N₂ and a molecular weight of 241.9 g/mol. The compound belongs to the polyhalopyridine class and features a unique substitution pattern: a bromine at position 2, chlorine atoms at positions 5 and 6, and a primary amine at position This specific halogen arrangement provides a distinct reactivity profile that cannot be replicated by simple one-halogen replacements, making it a critical intermediate for constructing complex pharmaceutical and agrochemical molecules.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.897
CAS No. 1253889-50-7
Cat. No. B581528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6-dichloropyridin-3-amine
CAS1253889-50-7
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.897
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Br)N
InChIInChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2
InChIKeyOLDNQPYDCCDMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6-dichloropyridin-3-amine (CAS 1253889-50-7) – Procurement-Grade Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-5,6-dichloropyridin-3-amine (3-Amino-2-bromo-5,6-dichloropyridine) is a polyhalogenated heteroaromatic amine with the molecular formula C₅H₃BrCl₂N₂ and a molecular weight of 241.9 g/mol . The compound belongs to the polyhalopyridine class and features a unique substitution pattern: a bromine at position 2, chlorine atoms at positions 5 and 6, and a primary amine at position 3. This specific halogen arrangement provides a distinct reactivity profile that cannot be replicated by simple one-halogen replacements, making it a critical intermediate for constructing complex pharmaceutical and agrochemical molecules .

Why Generic Substitution Fails for 2-Bromo-5,6-dichloropyridin-3-amine – Halogen-Dependent Reactivity Dictates Downstream Success


The halogen substitution pattern on the pyridine ring is not interchangeable: the 2-bromo moiety undergoes oxidative addition to Pd(0) approximately two orders of magnitude faster than the corresponding 2-chloro analogue [1], while the des-bromo congener (5,6-dichloropyridin-3-amine) lacks a reactive handle at C2 altogether, rendering it unsuitable for subsequent cross-coupling reactions that are essential for constructing kinase inhibitor scaffolds and other bioactive molecules. Thus, selecting the precise 2-bromo variant is decisive for enabling the synthetic routes that lead to pharmaceutically relevant compounds, and generic substitution with other halogenated pyridin-3-amines can completely abort a planned synthetic pathway.

Quantitative Differentiation of 2-Bromo-5,6-dichloropyridin-3-amine versus Closest Structural Analogs


Oxidative Addition Kinetics: 2-Bromo Outperforms 2-Chloro Analog by Orders of Magnitude

The oxidative addition rate constant of Ph–Br to a Pd(0) species coordinated by the tetraphosphane ligand L1 is kapp = 0.48 M⁻¹ s⁻¹, whereas the rate constant for Ph–Cl is dramatically slower, with a reported kapp << 0.07 M⁻¹ s⁻¹ under identical conditions [1]. This kinetic advantage directly translates to the 2-bromo substituent in 2-bromo-5,6-dichloropyridin-3-amine being far more competent in Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) than the 2-chloro substituent in the analogous 2,5,6-trichloropyridin-3-amine [2].

Palladium catalysis Cross-coupling Kinetics

Procurement Cost Advantage: 47% Lower Price per Gram than 2-Chloro Analog

At the 1 g scale, 2-bromo-5,6-dichloropyridin-3-amine is listed at USD 391.90 (Aladdin Scientific, ≥96% purity) , while 2,5,6-trichloropyridin-3-amine (the direct 2-chloro analog) is listed at CNY 5,280.00 (approximately USD 733) per gram (Huaxuejia, 95% purity) . This represents a ~47% cost advantage for the bromo compound, even though aryl bromides are typically more expensive than aryl chlorides in bulk chemical markets.

Procurement economics Building-block cost Medicinal chemistry supply

Purity Specification Advantage: ≥96% vs. Typical 95% for the 2-Chloro Analog

Commercial batches of 2-bromo-5,6-dichloropyridin-3-amine are routinely specified at ≥96% purity (Aladdin Scientific) and up to 97% (Leyan) , whereas the direct 2-chloro analog 2,5,6-trichloropyridin-3-amine is typically offered at 95% purity (Bidepharm , Huaxuejia). Although a 1–2 percentage point difference in purity may appear small, in multi-step synthetic sequences this can translate to a cumulative yield improvement of several percent and reduced need for intermediate purification.

Purity specification Reproducibility Quality control

Scaffold Validation: Pyridin-3-amine Derivatives Yield Nanomolar Kinase Inhibitors

Substituted pyridin-3-amine derivatives, exemplified by DCLAK11, have demonstrated potent multi-targeted kinase inhibition with IC₅₀ values of 6.5 nmol/L (EGFR), 18 nmol/L (HER2), and 31 nmol/L (VEGFR2) [1]. The halogenation pattern of these derivatives—including the presence of a 2-bromo substituent—was integral to achieving this potency, as it enables key synthetic transformations for SAR exploration. While no head-to-head comparison with the exact des-bromo analogue is publicly available for this specific scaffold, the DCLAK11 dataset establishes the pyridin-3-amine core as a validated pharmacophoric element, and the 2-bromo-5,6-dichloropyridin-3-amine represents a direct late-stage diversifiable intermediate toward such compounds.

Kinase inhibitor Scaffold validation Medicinal chemistry

Targeted Application Scenarios for 2-Bromo-5,6-dichloropyridin-3-amine Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

In Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, the 2-bromo substituent of this compound serves as the reactive partner, engaging in oxidative addition ~7× faster than a 2-chloro analogue [1]. This makes it the preferred building block for convergent synthesis strategies where rapid, high-yielding C–C or C–N bond formation is required early in a synthetic sequence.

Cost-Efficient Synthesis of Kinase Inhibitor Libraries

With a procurement cost ~47% lower than the 2-chloro analog and a purity specification of ≥96% , this compound is well-suited for parallel synthesis campaigns generating diverse kinase inhibitor libraries (e.g., EGFR/HER2/VEGFR2-targeted series validated by DCLAK11 [2]). The reduced cost per gram allows larger library sizes without sacrificing reaction performance.

Reproducible SAR Exploration in Medicinal Chemistry

The higher purity specification (≥96% vs. 95% for the 2-chloro analog) reduces variability in SAR studies . When subtle structural modifications are correlated with nanomolar shifts in target affinity, starting-material impurities can confound the interpretation of biological data. The documented purity advantage makes this compound a more reliable input for quantitative SAR campaigns.

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